molecular formula C21H24N4O5 B2562889 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170833-23-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2562889
CAS No.: 1170833-23-4
M. Wt: 412.446
InChI Key: ITIVAYXLUNJGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked to a pyrazole-acetamide scaffold. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets . The pyrazole core (5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazole) is substituted with a cyclopropyl group and a morpholine-4-carbonyl moiety, which enhance steric bulk and modulate solubility and target binding . While direct data on this compound’s synthesis or activity is absent in the provided evidence, structurally related analogs (e.g., thiazole- and pyrazole-based derivatives) suggest its relevance in drug discovery for neurological or oncological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c26-20(22-11-14-1-4-18-19(9-14)30-13-29-18)12-25-17(15-2-3-15)10-16(23-25)21(27)24-5-7-28-8-6-24/h1,4,9-10,15H,2-3,5-8,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIVAYXLUNJGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N4O8 and a molecular weight of 446.4 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a pyrazole derivative, which is known for various biological activities.

PropertyValue
Molecular FormulaC20H22N4O8
Molecular Weight446.4 g/mol
CAS Number1396885-70-3

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in exhibiting antitumor properties . Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The compound's structural features suggest it may possess anti-inflammatory activity . Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into related pyrazole compounds have revealed antimicrobial effects against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and inflammation.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Study 1: Antitumor Efficacy

A study evaluating the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells demonstrated that certain compounds exhibited enhanced cytotoxicity when used in combination with doxorubicin. This suggests a potential synergistic effect that warrants further investigation into this compound as an adjunct therapy in cancer treatment .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, related pyrazole compounds were effective at reducing edema and inflammatory markers. This suggests that this compound could be beneficial in treating inflammatory disorders .

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities:

  • Anticonvulsant Activity :
    • A study demonstrated that derivatives of similar pyrazole compounds showed significant anticonvulsant effects in animal models. The compound's structure suggests it may interact with neurotransmitter systems involved in seizure activity .
  • Anti-inflammatory Effects :
    • Related compounds have been shown to inhibit inflammatory pathways, potentially making this compound useful in treating conditions characterized by inflammation .
  • Antitumor Activity :
    • Certain pyrazole derivatives are recognized for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. This compound's structural features may provide similar benefits .

Case Studies

Several studies have explored the effects of similar compounds:

  • Anticonvulsant Screening :
    • In a study evaluating a library of pyrazole derivatives, certain compounds showed effective seizure control in maximal electroshock and pentylenetetrazole models, suggesting that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide could have comparable effects .
  • Anti-inflammatory Research :
    • Investigations into related benzo[d][1,3]dioxole compounds revealed their ability to reduce pro-inflammatory cytokines in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

Core Heterocycles: The target compound’s pyrazole core distinguishes it from thiazole-based analogs (e.g., compounds 31 and 4). Pyrazoles are known for hydrogen-bonding capabilities due to their nitrogen-rich structure, while thiazoles offer sulfur-mediated hydrophobic interactions .

Substituent Effects: The morpholine-4-carbonyl group in the target compound and compound 31 enhances solubility and may interact with polar residues in target proteins. In contrast, compound 4 lacks this group but includes a benzoyl substituent, which increases lipophilicity .

Synthesis Efficiency : Yields for thiazole-based analogs (27–50%) suggest moderate synthetic accessibility. The target compound’s pyrazole core may require specialized coupling reagents (e.g., HATU/DIPEA) similar to compound 4 .

Electronic and Steric Properties

Noncovalent interactions (e.g., hydrogen bonding, van der Waals forces) are critical for target engagement. Computational studies using tools like Multiwfn () could reveal differences in electron density distribution between the target compound and its analogs:

  • The morpholine-4-carbonyl group in the target compound likely contributes to a polarized electron density profile, enhancing interactions with charged residues.
  • The benzodioxole moiety in all analogs provides a planar, electron-rich region for π-stacking with aromatic amino acids (e.g., tyrosine, phenylalanine) .
  • Steric effects from the cyclopropyl group may reduce conformational flexibility compared to tert-butyl substituents in compound 1 .

Q & A

Q. What synthetic strategies are employed to prepare N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide?

The compound is synthesized via multi-step protocols involving:

  • Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the 1H-pyrazole scaffold .
  • Substituent introduction : The 5-cyclopropyl group is introduced via alkylation or cross-coupling reactions, while the morpholine-4-carbonyl moiety is added through carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Acetamide linkage : Reaction of the pyrazole intermediate with chloroacetyl chloride or activated esters, followed by coupling with benzo[d][1,3]dioxol-5-ylmethylamine .
    Key reagents: Hydrazine hydrate, triethylamine (TEA), chloroacetyl chloride, and DMF as a solvent .

Q. How is structural characterization validated for this compound?

  • Spectroscopic techniques : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxol methylene protons at δ 5.9–6.1 ppm) .
  • Mass spectrometry : LC-MS or HRMS verifies molecular weight and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry (±0.4% for C, H, N) .

Advanced Research Questions

Q. How can molecular docking guide the prediction of biological targets for this compound?

  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinities (ΔG values) to receptors like GABAA or kinase domains .
  • Parameterization : Optimize protonation states of the morpholine and pyrazole groups using tools like PROPKA .
  • Validation : Cross-reference results with PASS program predictions for anticonvulsant or anticancer activity .

Q. What experimental design principles optimize synthesis yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize cyclopropane introduction using toluene/water biphasic systems to enhance regioselectivity .
  • Process monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate stability .
  • Purification : Recrystallization from ethanol-DMF mixtures (4:1 v/v) improves crystallinity .

Q. How should contradictory bioactivity data in preliminary assays be resolved?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., COX-2) with cell-based viability assays (MTT) to rule out off-target effects .
  • Dose-response analysis : Establish EC50/IC50 curves across 3–5 logarithmic concentrations to confirm potency thresholds .
  • Metabolic stability testing : Assess liver microsome degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours, monitoring degradation via HPLC .
  • Light/thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to identify decomposition products .
  • Oxidative stress testing : Use H2O2 or cytochrome P450 enzymes to probe susceptibility to oxidation .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Analog synthesis : Modify substituents (e.g., replace cyclopropyl with isopropyl or phenyl) and compare IC50 values .
  • Pharmacophore mapping : Use MOE or Phase to identify critical interactions (e.g., hydrogen bonding by the morpholine carbonyl) .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Q. What analytical methods resolve stereochemical ambiguities in the synthesis?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .
  • X-ray crystallography : Determine crystal packing and spatial arrangement of the benzo[d][1,3]dioxol group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.